![molecular formula C17H11N5O2S B2452668 1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide CAS No. 951896-85-8](/img/structure/B2452668.png)

1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

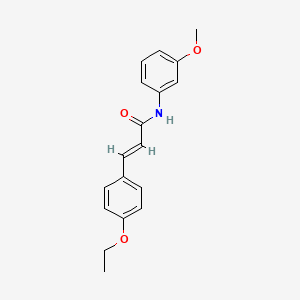

1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways.

Scientific Research Applications

- STK864983 has been investigated for its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Further studies are needed to understand its mechanism of action and optimize its efficacy.

- Substituted derivatives of STK864983 have been synthesized and evaluated for antioxidant activity. Methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay were employed to assess their antioxidant potential .

- STK864983 contains a tetrazole ring, making it suitable for click chemistry reactions. Click chemistry is a powerful tool for drug discovery, bioconjugation, and material science. Researchers have explored its use in creating novel compounds through click reactions .

Anticancer Activity

Antioxidant Properties

Click Chemistry Applications

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures, such as the indole nucleus, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . The interaction of these compounds with their targets often results in changes in the target’s function, which can lead to a variety of biological effects.

Biochemical Pathways

For instance, indole derivatives have been reported to possess various biological activities, affecting pathways related to inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication at the molecular level .

properties

IUPAC Name |

1-oxo-N-[3-(tetrazol-1-yl)phenyl]isothiochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O2S/c23-16(15-8-11-4-1-2-7-14(11)17(24)25-15)19-12-5-3-6-13(9-12)22-10-18-20-21-22/h1-10H,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVMTMSMNDVXHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2452590.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2452592.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2452604.png)

![N-[(5-Methyl-1H-pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2452606.png)

![(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2452607.png)